molecular formula C19H26N6O4 B12747225 Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate CAS No. 111298-53-4

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate

Cat. No.: B12747225
CAS No.: 111298-53-4
M. Wt: 402.4 g/mol
InChI Key: YPKFKGXBFMNJEE-UHFFFAOYSA-N
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Description

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is a derivative of theophylline, a well-known methylxanthine drug. Theophylline is primarily used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of the diethylaminoethyl and nicotinate groups to theophylline enhances its pharmacological properties, making it a compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate typically involves the following steps:

    Starting Material: Theophylline is used as the starting material.

    Alkylation: Theophylline undergoes alkylation with 2-(diethylamino)ethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction introduces the diethylaminoethyl group at the 7-position of theophylline.

    Nicotinate Addition: The resulting intermediate is then reacted with nicotinic acid or its derivatives under appropriate conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for controlled reactions with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the diethylaminoethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require catalysts or bases to proceed efficiently.

Major Products

    Oxidation: Oxidized derivatives with altered pharmacological properties.

    Reduction: Reduced forms with potential changes in activity.

    Substitution: Substituted derivatives with modified chemical and biological characteristics.

Scientific Research Applications

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate has diverse applications in scientific research:

    Chemistry: Used as a model compound to study the effects of structural modifications on theophylline’s properties.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its enhanced bronchodilator effects and potential use in treating respiratory diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate exerts its effects through multiple mechanisms:

    Phosphodiesterase Inhibition: Inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP and subsequent bronchodilation.

    Adenosine Receptor Blockade: Blocks adenosine receptors, preventing bronchoconstriction and promoting smooth muscle relaxation.

    Histone Deacetylase Activation: Activates histone deacetylase, contributing to its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Theophylline: The parent compound, primarily used for its bronchodilator effects.

    Caffeine: Another methylxanthine with similar pharmacological properties but different potency and effects.

    Theobromine: A methylxanthine found in cocoa, with milder effects compared to theophylline and caffeine.

Uniqueness

Theophylline, 7-(2-(diethylamino)ethyl)-, nicotinate is unique due to its structural modifications, which enhance its pharmacological properties. The addition of the diethylaminoethyl and nicotinate groups provides improved bronchodilator effects and potential anti-inflammatory benefits, making it a valuable compound for research and therapeutic applications.

Properties

CAS No.

111298-53-4

Molecular Formula

C19H26N6O4

Molecular Weight

402.4 g/mol

IUPAC Name

7-[2-(diethylamino)ethyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid

InChI

InChI=1S/C13H21N5O2.C6H5NO2/c1-5-17(6-2)7-8-18-9-14-11-10(18)12(19)16(4)13(20)15(11)3;8-6(9)5-2-1-3-7-4-5/h9H,5-8H2,1-4H3;1-4H,(H,8,9)

InChI Key

YPKFKGXBFMNJEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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